2-Hydroxy-3-O-methylnaltrexone

Description

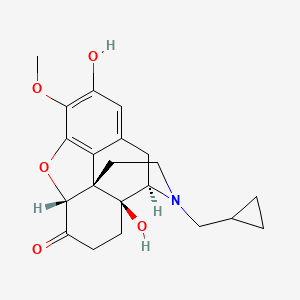

Structure

2D Structure

3D Structure

Properties

CAS No. |

67829-18-9 |

|---|---|

Molecular Formula |

C21H25NO5 |

Molecular Weight |

371.433 |

IUPAC Name |

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,10-dihydroxy-9-methoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one |

InChI |

InChI=1S/C21H25NO5/c1-26-17-14(24)8-12-9-15-21(25)5-4-13(23)19-20(21,16(12)18(17)27-19)6-7-22(15)10-11-2-3-11/h8,11,15,19,24-25H,2-7,9-10H2,1H3/t15-,19+,20+,21-/m1/s1 |

InChI Key |

YEOJRVQCDBXMRW-PSOYPTMXSA-N |

SMILES |

COC1=C(C=C2CC3C4(CCC(=O)C5C4(C2=C1O5)CCN3CC6CC6)O)O |

Synonyms |

2-Hydroxy-O3-methylnaltrexone; 17-(Cyclopropylmethyl)-4,5-epoxy-2,14-dihydroxy-3-methoxy-(5α)-morphinan-6-one |

Origin of Product |

United States |

Metabolic Pathways and Enzymatic Formation of 2 Hydroxy 3 O Methylnaltrexone

Identification as a Metabolite of Methylnaltrexone (B1235389) (MNTX)

2-Hydroxy-3-O-methylnaltrexone, also referred to as M6 in metabolic studies of methylnaltrexone, has been identified as a metabolite of MNTX in certain species. researchgate.netnih.gov The formation of this metabolite from MNTX involves two key enzymatic reactions: hydroxylation and O-methylation.

Following the administration of methylnaltrexone, the compound can undergo metabolism in the liver. One of the metabolic pathways involves the introduction of a hydroxyl group (-OH) onto the aromatic ring of the MNTX molecule, a process known as hydroxylation. This is followed by the addition of a methyl group (-CH3) to one of the hydroxyl groups, a reaction termed O-methylation. This sequence of reactions results in the formation of 2-Hydroxy-3-O-methyl MNTX (M6). researchgate.netnih.gov The identification and structural elucidation of M6 have been achieved using advanced analytical techniques such as liquid chromatography/mass spectrometry (LC/MS). researchgate.net

Further metabolism of 2-Hydroxy-3-O-methyl MNTX (M6) can occur through a phase II conjugation reaction, specifically glucuronidation. In this process, a glucuronic acid moiety is attached to the M6 molecule, leading to the formation of 2-hydroxy-3-O-methyl MNTX glucuronide, designated as M10. researchgate.netnih.gov This glucuronide conjugate is more water-soluble, facilitating its excretion from the body. The structure of M10 has been proposed based on mass spectrometry data, which shows a molecular weight consistent with a glucuronide conjugate of M6. researchgate.netresearchgate.net

The identity of M10 as a glucuronide conjugate of M6 has been confirmed through enzymatic hydrolysis experiments. researchgate.net Treatment of samples containing M10 with the enzyme β-glucuronidase results in the cleavage of the glucuronic acid group, converting M10 back to M6. researchgate.net This enzymatic conversion provides definitive evidence for the glucuronide linkage and the parent-metabolite relationship between M6 and M10. researchgate.net

Identification as a Metabolite of Naltrexone (B1662487)

This compound is also a known, albeit minor, metabolite of naltrexone in humans and other animal species. wikipedia.orgmdpi.comhres.ca

Similar to the metabolic pathway from MNTX, the formation of this compound from naltrexone involves hydroxylation and O-methylation reactions. wikipedia.orghres.ca Following oral administration, naltrexone undergoes extensive first-pass metabolism in the liver. wikipedia.org One of the metabolic routes is the introduction of a hydroxyl group at the 2-position of the aromatic ring, followed by methylation of the hydroxyl group at the 3-position, yielding this compound. wikipedia.orghres.ca Another minor metabolite, 2-hydroxy-3-methoxy-6β-naltrexol, has also been identified, suggesting further reduction of the 6-keto group can occur. mdpi.comhres.ca

Comparative Metabolic Profiles Across Research Species

Significant species differences have been observed in the metabolism of both methylnaltrexone and naltrexone, which in turn affects the formation of this compound.

In studies with methylnaltrexone, 2-Hydroxy-3-O-methyl MNTX (M6) and its glucuronide (M10) were identified as circulating and urinary metabolites in mice. researchgate.netnih.gov In rats, M6 was observed, but M10 was not. researchgate.netnih.gov In contrast, neither M6 nor M10 were detected as metabolites in dogs or humans after intravenous administration of MNTX. researchgate.netnih.gov Glucuronidation was found to be a major metabolic pathway for MNTX in mice, rats, and dogs, but not in humans. researchgate.netnih.gov

Regarding naltrexone metabolism, this compound and 2-hydroxy-3-O-methyl-6-β-naltrexol have been identified in the urine of both humans and rats. However, the primary metabolite of naltrexone in humans is 6β-naltrexol. wikipedia.org

The following table summarizes the occurrence of this compound and its glucuronide as metabolites of MNTX in different species.

| Species | 2-Hydroxy-3-O-methyl MNTX (M6) | 2-Hydroxy-3-O-methyl MNTX Glucuronide (M10) |

| Mouse | Present | Present |

| Rat | Present | Not Detected |

| Dog | Not Detected | Not Detected |

| Human | Not Detected | Not Detected |

Comparative Metabolic Profiles Across Research Species

Observations in Murine Models (Mice)

In mice, the metabolism of methylnaltrexone (MNTX), a quaternary derivative of naltrexone, is more extensive compared to other species like rats, dogs, and humans. researchgate.netnih.gov Following intravenous administration of MNTX in mice, circulating and urinary metabolites include 2-hydroxy-3-O-methyl MNTX (M6) and its glucuronide conjugate (M10). researchgate.netnih.govresearchgate.nethres.cahres.ca This indicates that in mice, the metabolic pathway involves both the formation of this compound and its subsequent conjugation with glucuronic acid. researchgate.netnih.gov Other metabolites identified in mice include methyl-6β-naltrexol (M5) and MNTX-3-glucuronide (M9). researchgate.netnih.gov

Observations in Rodent Models (Rats)

Studies in rats have also identified this compound as a metabolite of naltrexone. Following the administration of naltrexone to rats, this metabolite, along with 2-hydroxy-3-O-methyl-6-β-naltrexol, was detected in the urine. When studying the metabolism of MNTX in rats, 2-hydroxy-3-O-methyl MNTX (M6) was observed as a circulating and urinary metabolite. researchgate.netnih.govhres.cahres.ca Other metabolites found in rats include MNTX-3-sulfate (M2), methyl-6β-naltrexol (M5), and MNTX-3-glucuronide (M9). researchgate.netnih.gov While 6-β-naltrexol is a major metabolite of naltrexone in humans, only small quantities are excreted in the urine of rats.

Contrasting Metabolic Extent in Canines

In stark contrast to murine and rodent models, the metabolism of MNTX in dogs is significantly less extensive. researchgate.netnih.gov Studies have shown that dogs produce only one major metabolite, MNTX-3-glucuronide (M9). researchgate.netnih.govhres.cahres.ca Neither 2-hydroxy-3-O-methyl MNTX nor its glucuronide conjugate were detected as circulating metabolites in dogs. researchgate.netnih.gov While hydroxylated and reduced metabolites have been observed in the excreta, they are not major circulating products. hres.cahres.ca This highlights a significant species-specific difference in the metabolic pathways of naltrexone and its derivatives, with canines exhibiting a much more limited capacity for the formation of this compound compared to mice and rats. The absence of the active metabolite 6-β-naltrexol in dogs has been noted and is thought to contribute to the shorter duration of action of naltrexone in this species. wildpharm.co.za

Metabolite Distribution Across Species

| Metabolite | Murine (Mice) | Rodent (Rats) | Canine (Dogs) |

|---|---|---|---|

| 2-Hydroxy-3-O-methyl MNTX (M6) | Yes | Yes | No |

| 2-Hydroxy-3-O-methyl MNTX glucuronide (M10) | Yes | No | No |

| MNTX-3-sulfate (M2) | No | Yes | No |

| Methyl-6β-naltrexol (M5) | Yes | Yes | No |

This table summarizes the presence of key metabolites in the plasma and/or urine of different species following the administration of methylnaltrexone (MNTX).

Involved Enzyme Systems in Metabolic Transformations

The formation of this compound and its subsequent conjugate involves a cascade of enzymatic reactions. These transformations are primarily catalyzed by hydroxylases, methyltransferases, and glucuronosyltransferases.

Role of Hydroxylases in Metabolite Formation

The initial step in the formation of this compound is the introduction of a hydroxyl group onto the naltrexone molecule. This hydroxylation reaction is catalyzed by hydroxylase enzymes. While the specific hydroxylase is not explicitly detailed in the provided context, the formation of a hydroxylated intermediate is a prerequisite for the subsequent methylation step. In a broader context of drug metabolism, cytochrome P450 (CYP) enzymes are a major family of hydroxylases. tandfonline.com However, studies have indicated that naltrexone metabolism is not primarily mediated by the CYP450 system. pcssnow.orgdrugsporphyria.net

Role of Methyltransferases in Metabolite Formation

Following hydroxylation, the newly introduced hydroxyl group is methylated in a reaction catalyzed by methyltransferase enzymes. Catechol-O-methyltransferase (COMT) is a key enzyme involved in the metabolism of catecholamines and other compounds with a catechol structure. nih.govmdpi.com The formation of the 3-O-methyl group in this compound strongly suggests the involvement of a methyltransferase like COMT, which transfers a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the hydroxyl group of the substrate.

Glucuronosyltransferases in Conjugate (M10) Formation

The glucuronide conjugate of this compound, designated as M10, is formed through a process called glucuronidation. researchgate.netnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that play a crucial role in the detoxification and elimination of various drugs and endogenous compounds. nih.gov UGTs catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to a substrate, thereby increasing its water solubility and facilitating its excretion. nih.gov The formation of M10 in mice indicates the activity of specific UGT isoforms capable of using this compound as a substrate in this species. researchgate.netnih.gov Studies in rats have shown that naltrexone can influence the activity of specific UGT isoforms, such as UGT1A1. nih.gov

Enzymatic Steps in the Formation of this compound and its Glucuronide

| Step | Reaction | Enzyme Family |

|---|---|---|

| 1 | Hydroxylation of Naltrexone | Hydroxylases |

| 2 | Methylation of Hydroxylated Intermediate | Methyltransferases (e.g., COMT) |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-hydroxy-3-O-methyl MNTX (M6) |

| 2-hydroxy-3-O-methyl MNTX glucuronide (M10) |

| 6-β-naltrexol |

| Methylnaltrexone (MNTX) |

| MNTX-3-glucuronide (M9) |

| MNTX-3-sulfate (M2) |

| Methyl-6β-naltrexol (M5) |

| Naltrexone |

Preclinical Pharmacological Characterization and Receptor Interaction Studies

Opioid Receptor Antagonism Potential of 2-Hydroxy-3-O-methylnaltrexone

Based on its structural similarity to naltrexone (B1662487), a potent opioid antagonist, this compound is hypothesized to possess antagonist properties at the primary opioid receptors: mu (MOR), delta (DOR), and kappa (KOR). However, the specific binding affinities, represented by the inhibition constant (Ki), have not been published.

Naltrexone exhibits high affinity for the mu-opioid receptor, which is a key target for many opioid drugs. painphysicianjournal.com It is anticipated that this compound would also interact with the MOR. The structural modifications, namely the addition of a hydroxyl group at the 2-position and a methyl group at the 3-O-position, would likely alter its binding affinity compared to naltrexone. The precise impact of these changes on MOR binding remains to be determined through empirical studies.

Naltrexone demonstrates a lower affinity for the delta-opioid receptor compared to the mu- and kappa-opioid receptors. It is plausible that this compound would also exhibit some level of binding to the DOR. The structural alterations could potentially increase or decrease this affinity, thereby influencing its selectivity profile.

Naltrexone also binds with high affinity to the kappa-opioid receptor. Consequently, it is expected that this compound would interact with the KOR. The nature and strength of this interaction would be dependent on how the structural modifications affect the molecule's fit within the KOR binding pocket.

Expected Influence on Delta-Opioid Receptor (DOR) Binding Affinity

Comparative Receptor Binding Profiles with Parent Compounds

While direct binding data for this compound is unavailable, a comparative analysis with its parent compounds, naltrexone and methylnaltrexone (B1235389), can provide a theoretical framework for its potential pharmacological profile.

Naltrexone is a well-characterized, potent, and competitive opioid antagonist with high affinity for the mu- and kappa-opioid receptors and a lower affinity for the delta-opioid receptor. painphysicianjournal.com The addition of hydroxyl and methyl groups to form this compound would alter its physicochemical properties, such as polarity and size, which could influence its ability to bind to the opioid receptors. Without experimental data, it is difficult to predict whether these changes would enhance or diminish its antagonist potency relative to naltrexone.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Naltrexone

| Compound | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) |

| Naltrexone | Data not consistently reported across all sources | Data not consistently reported across all sources | Data not consistently reported across all sources |

Methylnaltrexone is a quaternary amine derivative of naltrexone, which restricts its ability to cross the blood-brain barrier, thus acting as a peripherally selective opioid antagonist. this compound is a metabolite of methylnaltrexone in certain animal species. researchgate.net The structural differences between these two compounds are significant. It is likely that their receptor binding profiles would also differ, though the extent of this difference remains unquantified.

Table 2: Opioid Receptor Binding Affinities (Ki, nM) of Methylnaltrexone

| Compound | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) |

| Methylnaltrexone | Data not consistently reported across all sources | Data not consistently reported across all sources | Data not consistently reported across all sources |

Advanced Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) Techniques for Metabolite Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of 2-Hydroxy-3-O-methylnaltrexone from complex biological matrices. nih.govresearchgate.net The separation of this metabolite is often achieved using reverse-phase HPLC systems.

In a typical HPLC setup for analyzing naltrexone (B1662487) and its metabolites, a C18 column is frequently employed. google.comlupinepublishers.com For instance, a Prodigy ODS-3 or Luna C18(2) column can be used to achieve separation. researchgate.netgoogleapis.com The mobile phase composition is critical for effective separation. A common approach involves a gradient elution with a mixture of an aqueous solvent and an organic modifier, such as methanol (B129727) or acetonitrile, often with the addition of an acid like trifluoroacetic acid (TFA) to improve peak shape and resolution. google.comgoogleapis.com For example, a gradient program might utilize a mobile phase of 0.1% aqueous TFA and 0.1% methanolic TFA. google.com

The detection of this compound and related compounds is often performed using UV detection at a wavelength of approximately 280 nm, which is a characteristic absorption peak for these types of molecules. google.comgoogle.com In some applications, electrochemical detection can also be utilized, offering high sensitivity. nih.gov

A study on the metabolism of methylnaltrexone (B1235389) in various species, including mice, utilized HPLC with radioactivity detection to separate and identify metabolites, including 2-hydroxy-3-O-methyl MNTX (designated as M6). nih.govresearchgate.net This highlights the utility of HPLC in isolating specific metabolites for further characterization.

Interactive Table: HPLC Parameters for Analysis of Naltrexone and its Metabolites

| Parameter | Description | Source(s) |

|---|---|---|

| Column | Prodigy ODS-3, Luna C18(2), Hypersil C18 ODS | researchgate.netgoogle.comlupinepublishers.comgoogleapis.com |

| Mobile Phase | Gradient of aqueous TFA and methanolic TFA; Ammonium acetate (B1210297) and acetonitrile | google.comlupinepublishers.comgoogleapis.com |

| Detection | UV at ~280 nm; Electrochemical detection | google.comgoogle.comnih.gov |

| Flow Rate | Typically around 1.0 mL/min | google.com |

Mass Spectrometry (MS) Applications in Structure Elucidation and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and quantification of this compound. nih.govresearchgate.net This technique provides detailed information about the molecular weight and fragmentation pattern of the compound, which is essential for its definitive identification.

Electrospray ionization (ESI) is a commonly used ionization technique for analyzing naltrexone metabolites. google.comgoogle.com In studies of methylnaltrexone metabolism, LC-MS was used to characterize various metabolites, including the glucuronide of 2-hydroxy-3-O-methyl MNTX (M10). nih.govresearchgate.net The product ion mass spectra of these metabolites provide crucial data for confirming their structures. researchgate.net

Tandem mass spectrometry (MS/MS) offers even greater specificity and is a powerful tool for structural characterization. researchgate.net By analyzing the fragmentation patterns, researchers can deduce the structure of the parent molecule. The elemental composition of the molecule can be determined with high accuracy using high-resolution mass spectrometry, such as time-of-flight (TOF) or Fourier transform mass analyzers. researchgate.net The exact mass of this compound has been computed to be 371.17327290 Da. nih.gov

For quantitative analysis, LC-MS/MS is highly selective and efficient. researchgate.net Multiple reaction monitoring (MRM) is a specific LC-MS/MS technique used to quantify duloxetine, demonstrating the precision of this method for drug analysis. jneurosci.org This approach can be readily adapted for the quantification of this compound in biological samples.

Interactive Table: Mass Spectrometry Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C21H25NO5 | nih.gov |

| Molecular Weight | 371.4 g/mol | nih.gov |

| Exact Mass | 371.17327290 Da | nih.gov |

| Monoisotopic Mass | 371.17327290 Da | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural confirmation of this compound. nih.govbiocrick.com Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide detailed information about the chemical environment of each atom in the molecule.

The structure of 2-hydroxy-3-O-methyl-6β-naltrexol, a related metabolite, was unequivocally identified through a comparison of synthetic and biological samples using carbon-13 NMR. nih.gov This demonstrates the utility of NMR in metabolism studies. The complete assignment of ¹H and ¹³C NMR resonances for related compounds has been achieved using a combination of 2D NMR techniques, including COSY, HSQC, HMBC, and ROESY spectra. googleapis.comgoogle.com These advanced NMR methods allow for the unambiguous assignment of the entire molecular structure.

In the broader context of naltrexone-related compounds, NMR has been instrumental in determining the stereochemistry and conformation of various derivatives. researchgate.net For instance, the structure of the active substance in Mysimba (naltrexone/bupropion) was confirmed using a suite of analytical techniques including ¹H-NMR. europa.eu The structures of the most abundant human metabolites of methylnaltrexone were also confirmed by chemical synthesis and subsequent NMR spectroscopic analysis. nih.govresearchgate.net

The chemical shifts and coupling constants obtained from NMR spectra provide a unique fingerprint for the molecule, allowing for its precise structural identification and differentiation from other closely related metabolites.

Emerging Research Perspectives and Future Directions

Investigating Biological Significance of Metabolite Formation in Specific Animal Models

The formation and biological significance of 2-Hydroxy-3-O-methylnaltrexone, a minor metabolite of naltrexone (B1662487), have been primarily investigated in the context of the metabolism of related compounds, such as methylnaltrexone (B1235389) (MNTX). researchgate.netnih.gov Animal models play a crucial role in the preclinical evaluation of drug candidates, providing essential data on their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). ijrpc.commdpi.com

Studies on the metabolism of intravenous MNTX have revealed significant species-specific differences. In mice, the circulating and urinary metabolites include 2-hydroxy-3-O-methyl MNTX (designated as M6) and its glucuronide (M10). researchgate.netnih.gov This metabolite, M6, is also observed in rats, alongside other metabolites. researchgate.netnih.gov However, in dogs, the primary metabolite is MNTX-3-glucuronide (M9), and in humans, MNTX is not extensively metabolized, with the primary pathways being sulfation and reduction. researchgate.netnih.gov Notably, 2-hydroxy-3-O-methyl MNTX was not a significant metabolite in humans. researchgate.netnih.gov

The presence of this compound's methylated analog in rodent models highlights the importance of selecting appropriate animal models for preclinical studies. ijrpc.commdpi.com The metabolic pathways in these models can differ significantly from those in humans, which can impact the translation of efficacy and safety data. ijrpc.com Understanding these differences is critical for accurately predicting a drug's behavior in humans. ijrpc.com The use of rodent models has been instrumental in elucidating disease mechanisms and testing new therapeutic strategies. mdpi.comnih.gov

Table 1: Detection of 2-Hydroxy-3-O-methyl MNTX (M6) in Different Animal Models

| Animal Model | Detection of 2-Hydroxy-3-O-methyl MNTX (M6) | Primary Metabolic Pathways of MNTX |

| Mice | Yes (circulating and urinary) | Glucuronidation, formation of M5, M6, M9, and M10 |

| Rats | Yes | Formation of M2, M5, M6, and M9 |

| Dogs | No | Glucuronidation (only M9 detected) |

| Humans | Not significant | Sulfation and reduction (M2, M4, M5) |

| Data sourced from Chandrasekaran et al., 2010. researchgate.netnih.gov |

Exploration of Novel Pharmacological Activities Beyond Opioid Receptor Antagonism

While naltrexone is a well-established opioid antagonist, research into its metabolites and derivatives seeks to uncover novel pharmacological activities. wikipedia.org The parent compound, naltrexone, primarily acts as an antagonist at the mu-opioid receptor (MOR), blocking the effects of opioids like heroin and morphine. wikipedia.org Its close relative, methylnaltrexone (MNTX), is a peripherally acting mu-opioid receptor antagonist that does not cross the blood-brain barrier, making it useful for treating opioid-induced side effects like constipation without affecting central analgesia. wikipedia.orgdrugbank.com

The exploration of naltrexone derivatives has led to the synthesis of compounds with varied affinities and activities at different opioid receptors. For instance, a series of pyrido- and pyrimidomorphinans derived from naltrexone displayed a range of binding affinities at delta, mu, and kappa opioid receptors. acs.org Some of these derivatives acted as antagonists, while others showed no agonist activity. acs.org This highlights the potential for developing receptor-specific ligands by modifying the naltrexone scaffold.

Furthermore, studies on MNTX have suggested potential activities beyond simple opioid antagonism. While primarily known for its peripheral action, some research has provided indirect evidence that MNTX may have slight, centrally-mediated effects. nih.gov This opens the possibility that its metabolites, including the family to which this compound belongs, could also possess unique pharmacological profiles that warrant further investigation. The structural modifications inherent in the formation of metabolites can lead to altered receptor interactions and potentially novel therapeutic applications.

Advanced In Vitro and In Silico Modeling for Metabolic Prediction and Activity Profiling

Advanced in vitro and in silico modeling techniques are becoming increasingly vital for predicting the metabolic fate and pharmacological activity of compounds like this compound. researchgate.net In vitro metabolism studies using human liver microsomes are a standard method to assess the metabolic stability and pathways of new chemical entities. nih.gov For example, such studies were used to evaluate the oxidative metabolism of novel naltrexone derivatives. nih.gov

In silico approaches, such as homology modeling and molecular dynamics (MD) simulations, offer powerful tools to understand the molecular interactions between ligands and their receptors. researchgate.netmdpi.com For instance, a homology model of the human mu-opioid receptor (hMOR) was constructed to study the binding of naltrexone and its derivatives. researchgate.netmdpi.com These computational models allow for the detailed analysis of protein-ligand interactions and can help explain differences in potency and activity among related compounds. researchgate.netmdpi.com By submitting the hMOR-ligand complexes to MD simulations in a simulated cell membrane environment, researchers can gain insights into the structural and energetic factors that govern binding. researchgate.netmdpi.com

These computational methods can be applied to predict how the structural changes in a metabolite like this compound might alter its binding affinity and efficacy at opioid receptors compared to the parent compound. This predictive capability is crucial for guiding the synthesis and experimental testing of new analogs, saving time and resources in the drug discovery process.

Designing Analogs Based on Metabolite Structures for Preclinical Drug Discovery

The structures of metabolites can serve as valuable templates for the design of new drug candidates with improved pharmacological properties. The rationale is that metabolites, having been processed by the body's metabolic machinery, may possess more favorable pharmacokinetic or pharmacodynamic profiles.

The design and synthesis of analogs based on the structures of naltrexone and its major metabolite, 6β-naltrexol, have been an active area of research. For example, carbamate (B1207046) and sulfonate ester derivatives of 6β-naltrexol have been synthesized to explore how modifications at the C(6) position affect opioid receptor affinity and selectivity. nih.gov These studies have shown that such modifications can enhance affinity for the mu-opioid receptor. nih.gov Similarly, other research has focused on creating naltrexone-derived affinity labels with varied electrophilic groups to probe the structure of opioid receptors and identify subtype-selective ligands. nih.gov

Given that this compound is a naturally occurring, albeit minor, metabolite, its unique structure—featuring both a hydroxyl and a methoxy (B1213986) group on the aromatic ring—presents an interesting scaffold for medicinal chemists. Designing analogs that incorporate these features could lead to the discovery of novel compounds with unique receptor interaction profiles. These new molecules could potentially offer enhanced selectivity for specific opioid receptor subtypes or even exhibit novel activities at other, non-opioid targets. This strategy of "metabolite-inspired" drug design is a promising avenue for preclinical drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.